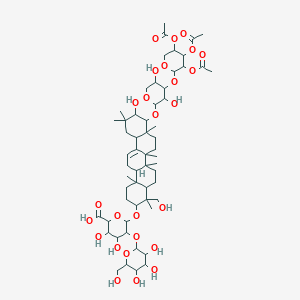

1-棕榈酰-sn-甘油-3-磷酸乙醇胺

描述

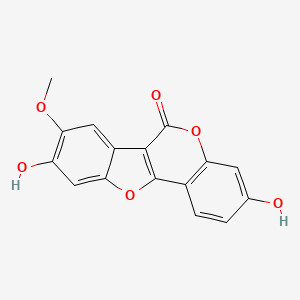

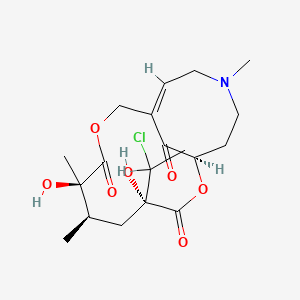

16:0 溶血磷脂酰乙醇胺,也称为 1-棕榈酰-2-羟基-sn-甘油-3-磷酸乙醇胺,是一种溶血磷脂酰乙醇胺。它是血浆膜和血清中含量较低的次要脂类。 该化合物由磷脂酶 A2 (PLA2) 产生,在各种生物过程中发挥作用 .

科学研究应用

16:0 溶血磷脂酰乙醇胺 在科学研究中具有广泛的应用:

生物学: 16:0 溶血磷脂酰乙醇胺 参与细胞信号通路和膜动力学。

作用机制

16:0 溶血磷脂酰乙醇胺 通过各种分子靶点和通路发挥作用:

分子靶点: 它与参与脂质代谢的膜受体和酶相互作用。

类似化合物:

160 溶血磷脂酰胆碱 (1-棕榈酰-2-羟基-sn-甘油-3-磷酸胆碱): 结构相似,但头部基团不同,为胆碱而不是乙醇胺.

160 溶血磷脂酸 (1-棕榈酰-2-羟基-sn-甘油-3-磷酸): 结构相似,但具有磷酸基团而不是乙醇胺.

独特性: 16:0 溶血磷脂酰乙醇胺 由于其特殊的头部基团(乙醇胺)而具有独特性,与其他溶血磷脂相比,它赋予了独特的生化特性和相互作用。 它在细胞信号和膜动力学中的作用使其与类似化合物区分开来 .

生化分析

Biochemical Properties

1-Palmitoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . These interactions are essential for various biological effects .

Cellular Effects

1-Palmitoyl-sn-glycero-3-phosphoethanolamine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and leading to respiratory distress .

Molecular Mechanism

At the molecular level, 1-Palmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards .

Temporal Effects in Laboratory Settings

The effects of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine change over time in laboratory settings. It has been observed that its serum levels decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

1-Palmitoyl-sn-glycero-3-phosphoethanolamine is involved in various metabolic pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .

准备方法

合成路线和反应条件: 16:0 溶血磷脂酰乙醇胺 可以通过磷脂酶 A2 (PLA2) 水解磷脂酰乙醇胺 (PE) 来合成。 该反应通常使用水性缓冲溶液在受控的 pH 值和温度下进行,以确保最佳的酶活性 .

工业生产方法: 16:0 溶血磷脂酰乙醇胺 的工业生产涉及磷脂酰乙醇胺的大规模酶促水解。 该过程针对高产率和高纯度进行优化,通常涉及多个纯化步骤,例如色谱分离所需产品 .

化学反应分析

反应类型: 16:0 溶血磷脂酰乙醇胺 经历各种化学反应,包括:

氧化: 此反应可能在氧化应激条件下发生,导致形成氧化脂类物质。

还原: 还原反应可以将 16:0 溶血磷脂酰乙醇胺 的氧化形式还原回其原始状态。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和活性氧物质。

还原: 可以使用硼氢化钠等还原剂。

主要形成产物:

氧化: 氧化脂类物质。

还原: 16:0 溶血磷脂酰乙醇胺 的还原形式。

取代: 16:0 溶血磷脂酰乙醇胺 的取代衍生物.

相似化合物的比较

160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine): Similar in structure but differs in the head group, which is choline instead of ethanolamine.

160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate): Similar in structure but has a phosphate group instead of ethanolamine.

Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .

属性

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYMBNSKXOXSKW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53862-35-4 | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

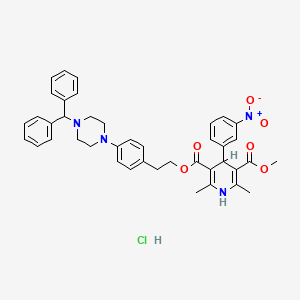

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)